3-chloro-N-(2-(thiophen-3-yl)benzyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, which includes “3-chloro-N-(2-(thiophen-3-yl)benzyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Scientific Research Applications
Crystal Structure and Synthesis
The crystal structure and synthesis of compounds related to 3-chloro-N-(2-(thiophen-3-yl)benzyl)benzamide have been extensively studied. For instance, research has shown the synthesis of complex structures involving thiophene derivatives, which are crucial for understanding the molecular interactions and properties of similar compounds. The synthesis of thieno[2,3-d]pyrimidine derivatives from thiophene reactions indicates the versatility of thiophene-based compounds in generating new molecular structures with potential biological activities (Abdelrazek, Mohamed, & Elsayed, 2008).
Antimicrobial Activities
Several studies have focused on the synthesis and evaluation of thiophene derivatives for antimicrobial applications. For example, the synthesis of new 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives demonstrated significant antimicrobial activities, suggesting the potential use of these compounds in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Molecular Docking and Antimicrobial Evaluation
The application of molecular docking techniques to evaluate the antimicrobial potential of thiophene derivatives represents a modern approach to drug discovery. This involves synthesizing and characterizing compounds before assessing their biological activities against various pathogens, contributing to the development of new therapeutic agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Pharmacological Potential
The pharmacological potential of benzo[b]thiophene derivatives, including those analogous to tryptophan and alpha-methyltryptophan, has been explored. These studies aim to understand the wide spectrum of pharmacological properties possessed by benzo[b]thiophene-containing molecules, leading to the synthesis of compounds with potential antibacterial, antifungal, and anti-inflammatory activities (Chapman, Scrowston, & Westwood, 1969).
Future Directions
The compound “3-chloro-N-(2-(thiophen-3-yl)benzyl)benzamide” has potential for future research due to its complex structure and versatility in scientific research. It can be used in various applications like drug discovery and material synthesis, providing a valuable platform for the development of new therapeutic agents .
Properties
IUPAC Name |
3-chloro-N-[(2-thiophen-3-ylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNOS/c19-16-6-3-5-13(10-16)18(21)20-11-14-4-1-2-7-17(14)15-8-9-22-12-15/h1-10,12H,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRYHYOBJCFFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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